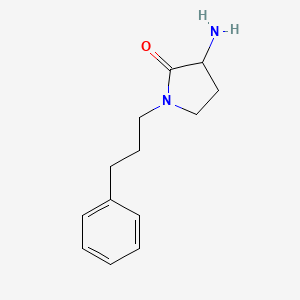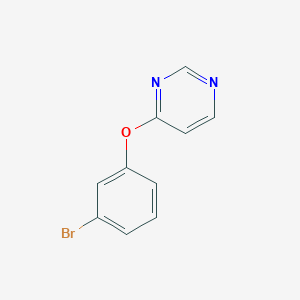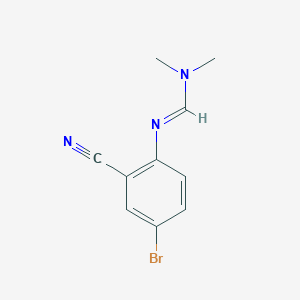
N'-(4-Brom-2-cyanophenyl)-N,N-dimethylformimidamid
Übersicht
Beschreibung
N'-(4-Bromo-2-cyanophenyl)-N,N-dimethylformimidamide is a useful research compound. Its molecular formula is C10H10BrN3 and its molecular weight is 252.11 g/mol. The purity is usually 95%.
The exact mass of the compound N'-(4-Bromo-2-cyanophenyl)-N,N-dimethylformimidamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N'-(4-Bromo-2-cyanophenyl)-N,N-dimethylformimidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-(4-Bromo-2-cyanophenyl)-N,N-dimethylformimidamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung und Entwicklung
N’-(4-Brom-2-cyanophenyl)-N,N-dimethylformimidamid: wird in der pharmazeutischen Industrie als Vorläufer für die Synthese verschiedener bioaktiver Moleküle verwendet. Seine elektronenziehende Cyanogruppe und das Bromatom machen es zu einem wertvollen Zwischenprodukt bei der Konstruktion komplexer Moleküle, die darauf ausgelegt sind, bestimmte Proteine zu hemmen, die an Krankheitspfaden beteiligt sind .
Materialwissenschaft
Die einzigartige Struktur dieser Verbindung ermöglicht ihren Einsatz in der Materialwissenschaft, insbesondere bei der Entwicklung organischer Halbleiter. Das Bromatom kann die Bindung der Verbindung an andere Materialien erleichtern und die elektrischen Eigenschaften von Halbleiterbauelementen verbessern .
Chemische Synthese
In der synthetischen Chemie dient N’-(4-Brom-2-cyanophenyl)-N,N-dimethylformimidamid als Baustein für die Herstellung einer breiten Palette von Chemikalien. Seine Reaktivität mit verschiedenen Nukleophilen und Elektrophilen ermöglicht die Bildung diverser chemischer Strukturen, die für die Herstellung neuer Verbindungen zum Testen und Analysieren unerlässlich sind .
Landwirtschaftliche Chemie
Die Verbindung wird auf ihre potenzielle Verwendung bei der Synthese von Agrochemikalien untersucht. Ihre Strukturkomponenten können modifiziert werden, um Pestizide und Herbizide mit spezifischen Wirkmechanismen zu produzieren, die Schädlinge und Unkräuter gezielt bekämpfen, ohne die Nutzpflanzen zu schädigen .
Biologische Studien
Forscher verwenden N’-(4-Brom-2-cyanophenyl)-N,N-dimethylformimidamid in molekularbiologischen Studien, um die Wechselwirkung zwischen kleinen Molekülen und biologischen Makromolekülen zu verstehen. Dies kann zur Entdeckung neuer pharmakologischer Zielstrukturen und zur Entwicklung von Therapeutika führen .
Analytische Chemie
In der analytischen Chemie kann diese Verbindung als Standard- oder Referenzmaterial in der Chromatographie und Massenspektrometrie verwendet werden. Sie hilft bei der genauen Identifizierung und Quantifizierung komplexer Gemische in verschiedenen Proben .
Eigenschaften
IUPAC Name |
N'-(4-bromo-2-cyanophenyl)-N,N-dimethylmethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3/c1-14(2)7-13-10-4-3-9(11)5-8(10)6-12/h3-5,7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEYANFICVYJSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=C(C=C(C=C1)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39255-60-2 | |
| Record name | N'-(4-Bromo-2-cyanophenyl)-N,N-dimethylformamidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
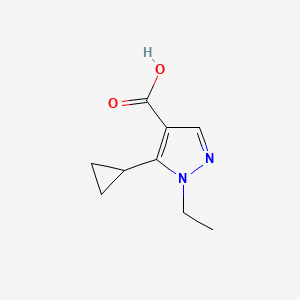


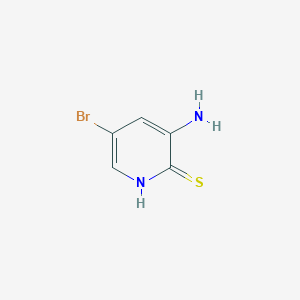
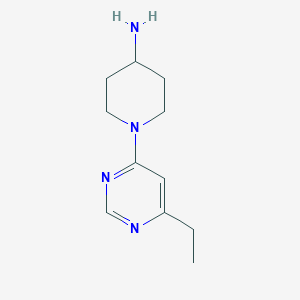
![3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid](/img/structure/B1526543.png)
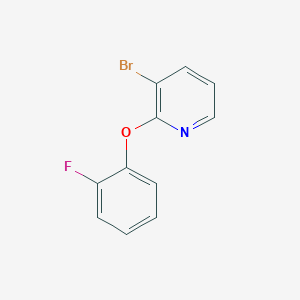
![[2-(Benzyloxy)-4,6-dimethylpyridin-3-yl]methanol](/img/structure/B1526545.png)
![2-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline](/img/structure/B1526548.png)
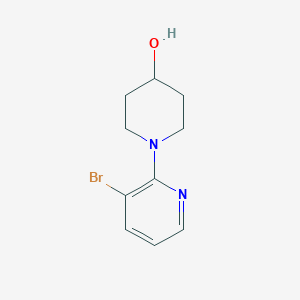
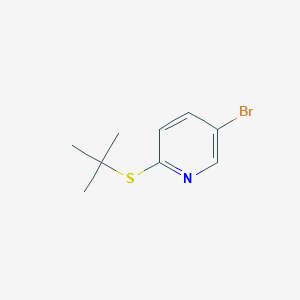
![N-[1-(morpholin-4-yl)propan-2-yl]pyrimidin-4-amine](/img/structure/B1526552.png)
